Methionylasparagine
Overview
Description
Methionylasparagine is a dipeptide composed of the amino acids methionine and asparagine. It is a small molecule with the chemical formula C9H17N3O4S and a molecular weight of 263.31 g/mol
Mechanism of Action
Target of Action
Methionylasparagine is a dipeptide composed of methionine and asparagine It’s known that methionine and asparagine, the constituents of this compound, play crucial roles in various biological processes .
Mode of Action
Methionine is involved in protein synthesis and the formation of S-adenosylmethionine (SAM), a universal methyl donor in numerous cellular methylation reactions . Asparagine, on the other hand, is known to be involved in protein synthesis and can be converted to aspartic acid .
Biochemical Pathways
This compound, being a dipeptide, is likely involved in protein synthesis and metabolism. Methionine, one of its constituents, is part of the methionine cycle, also known as the one-carbon metabolism pathway. This pathway is involved in the synthesis and recycling of methionine and its derivative, S-adenosylmethionine (SAM) . Asparagine metabolism in cells mainly refers to the synthesis of asparagine to meet the needs of growth .
Pharmacokinetics
The pharmacokinetics of peptides generally involve absorption in the gastrointestinal tract, distribution throughout the body, metabolism primarily in the liver, and excretion via the kidneys .
Result of Action
Methionine is involved in many body functions, including protein synthesis and the formation of SAM, which serves as a methyl group donor for various methylation reactions . Asparagine is involved in protein synthesis and can be converted to aspartic acid .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action and stability of peptides .
Biochemical Analysis
Biochemical Properties
It is known that the methionyl side chain is disordered with two possible positions for its Cγ, Sδ, and Cε atoms . The methionyl side chain is twisted with χ1 = −86.4 (7), χ2 = 177.5 (9), and χ3 = 116.6 (2)° for the major conformer A . The asparaginyl side chain is also twisted with χ1 = −76.3 (5) and χ2 = 102.3 (6)° .
Cellular Effects
Some dipeptides are known to have physiological or cell-signaling effects
Molecular Mechanism
The crystal structure of Methionylasparagine is stabilized by an intermolecular network of hydrogen bonds involving the N-terminal amino group and the ε-terminal amino group of asn residue as donors and the carboxyl oxygens of the C-terminal and the peptide carbonyl oxygens as acceptor atoms .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methionylasparagine can be synthesized using the N-carboxyanhydride (NCA) method. This involves the reaction of N-carboxyanhydrides of methionine and asparagine under controlled conditions of temperature, concentration, and pH . The reaction typically requires low temperatures and controlled pH to ensure adequate reaction and prevent racemization .
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of organic acids and bases to facilitate the removal of buffer components before product isolation . This method improves the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Methionylasparagine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the methionine residue can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl groups in the asparagine residue can be reduced to form alcohols.
Substitution: The amino groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products Formed:
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Hydroxyl derivatives of asparagine.
Substitution: Alkylated or acylated derivatives of this compound.
Scientific Research Applications
Methionylasparagine has several applications in scientific research:
Comparison with Similar Compounds
Methionylglutamine: Similar in structure but contains glutamine instead of asparagine.
Methionylserine: Contains serine instead of asparagine.
Methionylthreonine: Contains threonine instead of asparagine.
Uniqueness: Methionylasparagine is unique due to the presence of both methionine and asparagine residues, which confer distinct chemical and biological properties. The combination of these amino acids allows for specific interactions and reactions that are not observed in other dipeptides .
Properties
IUPAC Name |
4-amino-2-[(2-amino-4-methylsulfanylbutanoyl)amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O4S/c1-17-3-2-5(10)8(14)12-6(9(15)16)4-7(11)13/h5-6H,2-4,10H2,1H3,(H2,11,13)(H,12,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEWFDUAFKVAAT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CC(=O)N)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318733 | |
Record name | Methionylasparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Methionyl-Asparagine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0028968 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
36261-61-7 | |
Record name | NSC334376 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methionylasparagine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00318733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying isomerism in peptides like methionylasparagine?
A1: Isomerism plays a crucial role in determining the biological activity and physicochemical properties of peptides. [] In the case of this compound, two isomers exist: L-methionylasparagine and L-asparagylmethionine. These isomers, while chemically similar, can exhibit different binding affinities to target molecules, influencing their overall biological effects. The research paper you provided focuses on understanding how this isomerism, along with side chain mutations, affects the binding energy and NMR/NQR tensors of these two isomers. This information can be valuable for designing peptide-based drugs with improved selectivity and efficacy.
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